![molecular formula C10H8N6O3 B2659581 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170282-86-6](/img/structure/B2659581.png)
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A novel series of isoxazole derivatives were synthesized by the Cu (I) catalyzed reaction of nitrile oxides generated in situ .Molecular Structure Analysis
The molecular structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound and its substituents .Scientific Research Applications
- Isoxazole derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects against various cancer cell lines. The substitution pattern on the isoxazole ring significantly influences their activity .
- Isoxazoles exhibit antimicrobial properties, making them interesting targets for drug development. Researchers have evaluated their effectiveness against bacteria, fungi, and viruses .
- Some isoxazole derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways and cytokine production .
- Isoxazoles have been investigated as immunosuppressants. Understanding their impact on immune responses and potential applications in autoimmune diseases is an intriguing avenue .
- Isoxazoles have been evaluated for antiviral effects against various viruses, including herpes simplex virus (HSV), HIV, and influenza viruses .
- Some isoxazole derivatives exhibit analgesic properties. Understanding their interaction with pain receptors and neurotransmitter systems could contribute to pain management research .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Immunomodulatory Properties
Antiviral Activity
Analgesic Potential
Other Biological Activities
Safety and Hazards
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This includes the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
1-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O3/c1-16-5-3-6(15-16)8(17)12-10-14-13-9(18-10)7-2-4-11-19-7/h2-5H,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEDLLAZEVBWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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